molecular formula C17H17FN6O3 B279724 N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B279724
M. Wt: 372.4 g/mol
InChI Key: SLYACJCFVFBJDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound with potential applications in scientific research. It is commonly referred to as "compound X" in scientific literature.

Mechanism of Action

The mechanism of action of compound X involves its interaction with ion channels and receptors in the brain. Specifically, it has been shown to modulate the activity of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in pain sensation and thermoregulation. Compound X has also been shown to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
Compound X has been shown to have several biochemical and physiological effects. It has been shown to decrease the activity of TRPM8 channels, which could be useful in the treatment of pain and cold hypersensitivity. Additionally, compound X has been shown to increase the activity of GABA receptors, which could be useful in the treatment of anxiety and sleep disorders. Compound X has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is its specificity for certain ion channels and receptors in the brain. This allows researchers to study the effects of modulating these targets without affecting other systems in the body. Additionally, compound X has been shown to have good solubility in water and other solvents, which makes it easy to use in experiments. One limitation of using compound X is its relatively high cost compared to other compounds with similar effects.

Future Directions

There are several future directions for research on compound X. One direction is the development of new drugs for neurological disorders based on the modulation of TRPM8 channels and GABA receptors. Another direction is the investigation of the anti-inflammatory properties of compound X and its potential use in the treatment of inflammatory diseases. Additionally, further research could be done to optimize the synthesis method for compound X and to investigate its potential for use in other scientific fields.

Synthesis Methods

The synthesis of compound X involves several steps. The starting materials are 3-fluorobenzylamine, 3,5-dimethylpyrazole, and 4-nitropyrazole. These are reacted with acetic anhydride to form the intermediate product, which is then reacted with ethyl chloroacetate to produce compound X. The final product is purified using column chromatography.

Scientific Research Applications

Compound X has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain ion channels and receptors in the brain, which could be useful in the development of new drugs for neurological disorders. Additionally, compound X has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.

Properties

Molecular Formula

C17H17FN6O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C17H17FN6O3/c1-11-17(20-16(25)10-22-9-15(7-19-22)24(26)27)12(2)23(21-11)8-13-4-3-5-14(18)6-13/h3-7,9H,8,10H2,1-2H3,(H,20,25)

InChI Key

SLYACJCFVFBJDO-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)NC(=O)CN3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)NC(=O)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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